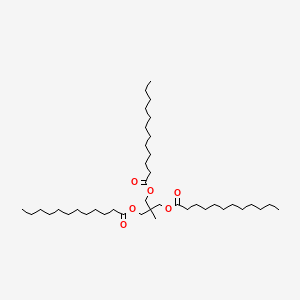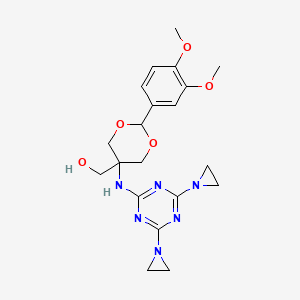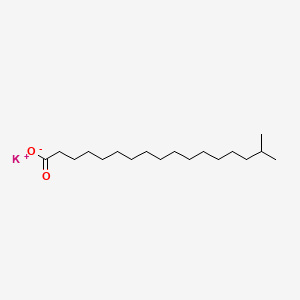
Potassium 16-methylheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 16-methylheptadecanoate, also known as potassium isostearate, is a potassium salt of 16-methylheptadecanoic acid. It is an anionic surfactant belonging to the class of branched alkyl carboxylates. This compound is known for its excellent emulsifying, dispersing, solubilizing, and lubricating properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 16-methylheptadecanoate can be synthesized through the neutralization of 16-methylheptadecanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water. The reaction conditions often involve moderate temperatures and stirring to ensure complete neutralization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar neutralization process but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to achieve high purity and yield. The product is then purified and dried to obtain the final solid form .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 16-methylheptadecanoate primarily undergoes reactions typical of carboxylate salts. These include:
Substitution Reactions: The carboxylate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or acids, and reduction to form alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 16-methylheptadecanoic acid or corresponding ketones.
Reduction: Formation of 16-methylheptadecanol.
Substitution: Formation of esters or amides depending on the reagents used.
Applications De Recherche Scientifique
Potassium 16-methylheptadecanoate has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments due to its emulsifying properties.
Medicine: Investigated for its potential use in drug delivery systems and formulations.
Industry: Utilized in the production of personal care products, detergents, and lubricants.
Mécanisme D'action
The mechanism of action of potassium 16-methylheptadecanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction. The compound interacts with molecular targets such as lipid bilayers and proteins, facilitating the formation of micelles and emulsions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium Stearate: Similar in structure but lacks the branched methyl group.
Potassium Oleate: An unsaturated counterpart with a double bond in the alkyl chain.
Potassium Palmitate: A straight-chain analog with a shorter carbon chain.
Uniqueness
Potassium 16-methylheptadecanoate is unique due to its branched structure, which imparts distinct physical and chemical properties. The presence of the methyl group enhances its solubility and emulsifying capabilities compared to its straight-chain counterparts .
Propriétés
Numéro CAS |
66469-15-6 |
|---|---|
Formule moléculaire |
C18H35KO2 |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
potassium;16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.K/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
NGNZTXNWCGRXKL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


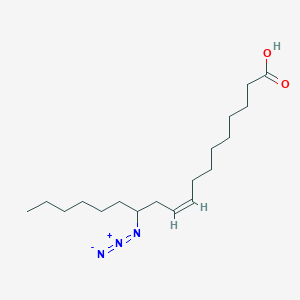

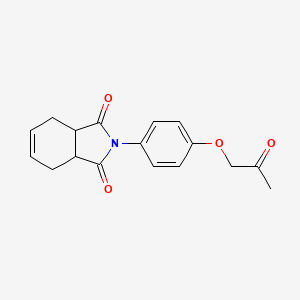
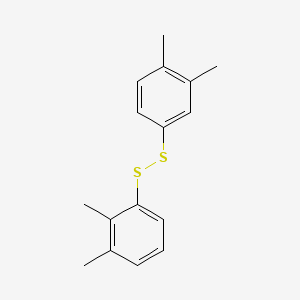


![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)
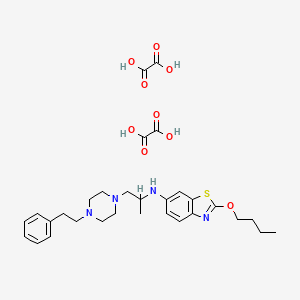
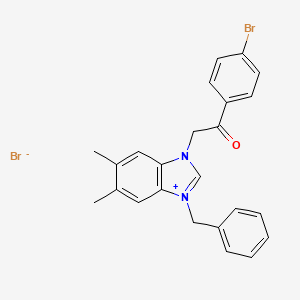
![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)
